molecular formula C19H39NO8 B605467 Amino-PEG6-t-butyl ester CAS No. 1286281-32-0

Amino-PEG6-t-butyl ester

Cat. No. B605467
M. Wt: 409.52
InChI Key: QGSFECNPSLZGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino-PEG6-t-butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group . The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Synthesis Analysis

Amino-PEG6-t-butyl ester can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .


Molecular Structure Analysis

The molecular formula of Amino-PEG6-t-butyl ester is C19H39NO8 . It is a heterobifunctional, PEGylated crosslinker featuring an amino group at one end and t-butyl-protected carboxyl group at the other .


Chemical Reactions Analysis

The amino group of Amino-PEG6-t-butyl ester is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

Amino-PEG6-t-butyl ester is a liquid with a refractive index of 1.4562 and a density of 1.06581 g/mL . Its molecular weight is 409.51 g/mol .

Scientific Research Applications

“Amino-PEG6-t-butyl ester” is a chemical compound used in bioconjugation reactions and organic synthesis . It’s a heterobifunctional, PEGylated crosslinker that features an amino group at one end and a t-butyl-protected carboxyl group at the other . This structure can be deprotected with acidic conditions .

The hydrophilic PEG linker in the compound facilitates solubility in biological applications . This makes it useful in various fields of scientific research, particularly in chemical biology and medicinal chemistry .

  • Bioconjugation : The compound can be used for bioconjugation, a process that involves joining two biomolecules together. This is often used in the development of drugs and therapeutic agents .

  • Synthesis of Small Molecules : It can also serve as a building block for the synthesis of small molecules . These small molecules can be used in a variety of applications, including drug discovery and development .

  • Creation of Biomolecule Conjugates : The compound can be used to create conjugates of small molecules and/or biomolecules . These conjugates can be used in a variety of research applications, including the study of protein function and the development of targeted therapies .

  • Development of Tool Compounds : “Amino-PEG6-t-butyl ester” can be used in the creation of tool compounds for chemical biology and medicinal chemistry . These tool compounds can be used to probe biological systems and understand disease mechanisms .

Future Directions

Amino-PEG6-t-butyl ester can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . This suggests potential future applications in the field of medicinal chemistry and drug delivery.

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO8/c1-19(2,3)28-18(21)4-6-22-8-10-24-12-14-26-16-17-27-15-13-25-11-9-23-7-5-20/h4-17,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSFECNPSLZGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-PEG6-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amino-PEG6-t-butyl ester
Reactant of Route 2
Reactant of Route 2
Amino-PEG6-t-butyl ester
Reactant of Route 3
Amino-PEG6-t-butyl ester
Reactant of Route 4
Reactant of Route 4
Amino-PEG6-t-butyl ester
Reactant of Route 5
Reactant of Route 5
Amino-PEG6-t-butyl ester
Reactant of Route 6
Reactant of Route 6
Amino-PEG6-t-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.